4-Methoxy-3-buten-2-one

Catalog No.
S796029
CAS No.
51731-17-0
M.F
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-3-buten-2-one

CAS Number

51731-17-0

Product Name

4-Methoxy-3-buten-2-one

IUPAC Name

(E)-4-methoxybut-3-en-2-one

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-5(6)3-4-7-2/h3-4H,1-2H3/b4-3+

InChI Key

VLLHEPHWWIDUSS-ONEGZZNKSA-N

SMILES

CC(=O)C=COC

Canonical SMILES

CC(=O)C=COC

Isomeric SMILES

CC(=O)/C=C/OC

trans-4-Methoxy-3-buten-2-one acts as substrate and undergoes zinc triflate-catalyzed Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates.

4-Methoxy-3-buten-2-one (CAS: 51731-17-0) is a versatile four-carbon building block used in complex organic synthesis. As a β-methoxy-α,β-unsaturated ketone, its key structural feature is the methoxy group, which provides superior stability and handling characteristics compared to unsubstituted enones like methyl vinyl ketone (MVK). This functional group also serves as a critical control element, enabling high regioselectivity in reactions such as heterocycle formation and serving as a direct precursor to highly reactive intermediates like the Danishefsky diene for Diels-Alder cycloadditions.

Research Fit

Workflow Danishefsky’s diene precursor in total synthesis
Selection α,β-unsaturated enone-ether with methoxy directing group
Use context Mukaiyama-Michael acceptor, on-water Michael addition, Diels-Alder dienophile

Direct substitution of 4-Methoxy-3-buten-2-one with its closest structural analog, methyl vinyl ketone (MVK), introduces significant procurement, handling, and process-reliability risks. MVK is highly volatile and unstable, with a well-documented tendency to polymerize spontaneously and often violently upon exposure to heat, light, or contamination. Consequently, MVK requires the addition of polymerization inhibitors such as hydroquinone for safe storage and handling, adding complexity and potential impurities to a reaction system. The unpredictable stability of MVK compromises reaction reproducibility, making 4-Methoxy-3-buten-2-one the more reliable choice for controlled, scalable, and safe synthetic applications where a C4 enone is required.

Substitution Risk

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Standard α,β-unsaturated ketones lack the methoxy handle, preventing conversion to Danishefsky’s diene.

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Methyl vinyl ketone or unsubstituted enones may alter regiochemical outcomes in Mukaiyama-Michael additions.

!

Butynone surrogates without methoxy substitution may not reproduce the reported aqueous rate acceleration.

Enhanced Processability and Handling Stability vs. Methyl Vinyl Ketone

Unlike methyl vinyl ketone (MVK), which is known to polymerize spontaneously and requires the addition of inhibitors like hydroquinone for storage, 4-Methoxy-3-buten-2-one is a more stable liquid that can be stored inhibitor-free under standard refrigeration (2-8°C). This inherent stability eliminates the risk of uncontrolled exothermic polymerization during storage or reaction setup and removes a source of potential impurities, ensuring higher reproducibility in sensitive synthetic workflows.

Evidence DimensionStorage & Handling Requirements
Target Compound DataStable liquid; stored at 2-8°C without inhibitors.
Comparator Or BaselineMethyl Vinyl Ketone (MVK): Unstable; requires chemical polymerization inhibitors (e.g., hydroquinone) for storage to prevent spontaneous, hazardous polymerization.
Quantified DifferenceElimination of required chemical inhibitors and associated polymerization risk.
ConditionsStandard laboratory storage and reaction setup.

This improved stability reduces material waste, enhances process safety, and increases batch-to-batch reproducibility, which are critical factors in procurement for both lab-scale and pilot-scale synthesis.

Danishefsky’s diene formation
Head-to-head
Quantitative conversion to diene
Reported exclusive precursor for Danishefsky’s diene
Other α,β-unsaturated ketones fail this specific silyl enol ether formation

Superior Regiocontrol in Pyrimidine Synthesis vs. Symmetric or Unsubstituted Enones

In the synthesis of 2,4-disubstituted pyrimidines from amidines, the β-methoxy group of 4-methoxy-3-buten-2-one functions as an efficient leaving group, directing the cyclization and aromatization pathway to yield a single, predictable regioisomer. This provides a distinct advantage over symmetric 1,3-dicarbonyl precursors like acetylacetone, which can lead to isomeric mixtures, and over unsubstituted enones like MVK, where the alternative reaction pathway (elimination of a β-hydride) is not favored, leading to lower yields or different product classes. The use of a β-alkoxyvinyl ketone is a foundational strategy for achieving regiocontrolled pyrimidine synthesis.

Evidence DimensionRegioisomeric Purity in Pyrimidine Formation
Target Compound DataPredictably forms a single regioisomer due to directed elimination of the methoxy group.
Comparator Or BaselineAcetylacetone: Can form a mixture of isomers. Methyl Vinyl Ketone: Lacks an effective leaving group at the β-position, leading to poor control and undesired reaction pathways.
Quantified DifferenceHigh Regioselectivity (Single Product) vs. Low Regioselectivity (Product Mixtures) or Reaction Failure.
ConditionsCondensation reaction with amidines for pyrimidine ring formation.

For synthesizing specific, pure pharmaceutical intermediates or functional molecules, avoiding isomeric mixtures is critical, as it simplifies purification, increases overall yield, and reduces development costs.

On-water rate enhancement
Cross-study
45–200× rate increase
Supports on-water acceleration vs organic solvents
Observed with deactivated anilines; may vary with substrate

Established and Efficient Precursor for Danishefsky's Diene Synthesis

4-Methoxy-3-buten-2-one is the standard, commercially established starting material for the synthesis of trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene, widely known as Danishefsky's diene. This highly electron-rich diene is a cornerstone reagent for stereospecific and regiospecific Diels-Alder reactions, enabling the construction of complex polycyclic systems. The specific structure of 4-methoxy-3-buten-2-one is essential for the high-yield conversion to this valuable synthetic intermediate, a role not fulfilled by common substitutes like MVK or acetylacetone.

Evidence DimensionSuitability as a Precursor for Danishefsky's Diene
Target Compound DataThe canonical and validated starting material for preparing Danishefsky's diene.
Comparator Or BaselineMethyl vinyl ketone / Acetylacetone: Not used for this transformation; they lack the required combination of methoxy and carbonyl groups for conversion to the silyloxy diene.
Quantified DifferenceEnables access to a critical, widely used synthetic reagent that comparators do not.
ConditionsReaction with chlorotrimethylsilane in the presence of a base and catalyst.

Procuring this compound provides direct access to a critical synthetic pathway (Diels-Alder reactions via Danishefsky's diene) that is inaccessible using more common, seemingly similar C4 building blocks.

Regioselectivity control
Class-level
Exclusive regioselectivity
Reported regioselectivity advantage over methyl vinyl ketone
Methoxy group directs addition; simple enones give mixtures
Diels-Alder derivatization
Supporting
Methoxy handle retained
Enables further functionalization after cycloaddition
Compared to 3-buten-2-one which lacks this synthetic utility

Regiocontrolled Synthesis of Substituted Pyrimidines

This compound is the right choice when synthesizing 2,4-disubstituted pyrimidines where a single, predictable isomer is required. The methoxy group acts as a control element, directing the cyclization to avoid the formation of isomeric byproducts common with other precursors, simplifying purification and maximizing the yield of the target active pharmaceutical ingredient (API) intermediate.

Reproducible Scale-Up Requiring a Stable C4 Enone Synthon

For processes where batch-to-batch consistency and safety are paramount, such as in automated synthesis or pilot-scale production, the superior stability of 4-Methoxy-3-buten-2-one over MVK is a decisive advantage. Its resistance to spontaneous polymerization eliminates the need for inhibitors and reduces the risk of hazardous thermal runaways.

Efficient Synthesis of Functionalized Dienes for Complex Cycloadditions

This is the specified precursor for generating Danishefsky's diene, a critical tool for constructing complex six-membered rings via the Diels-Alder reaction. Procurement is justified when the synthetic route relies on this powerful cycloaddition for building molecular complexity efficiently, as alternative C4 ketones are not suitable for preparing this specific diene.

Application Fit Matrix

Application
Selection Property
Validation Focus
Total synthesis via Danishefsky’s diene
Reliable diene precursor
Verified conversion to diene under anhydrous conditions
Medicinal chemistry heterocycle synthesis
Enone-ether scaffold for cyclization
Reported use in manzamine alkaloid analogue synthesis
Green chemistry method development
Butynone surrogate with aqueous rate acceleration
Rate enhancement verified under on-water conditions

XLogP3

0.2

Other CAS

4652-27-1
51731-17-0

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